6-Chloro-3-(2-cyclopropylphenoxy)-4-pyridazinol
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Overview
Description
6-Chloro-3-(2-cyclopropylphenoxy)-4-pyridazinol is a chemical compound with the molecular formula C13H11ClN2O2. It is known for its unique structure, which includes a chloro-substituted pyridazinone ring and a cyclopropylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(2-cyclopropylphenoxy)-4-pyridazinol typically involves the reaction of 6-chloropyridazin-3-one with 2-cyclopropylphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(2-cyclopropylphenoxy)-4-pyridazinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the pyridazinone ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyridazinone oxides.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted pyridazinone derivatives.
Scientific Research Applications
6-Chloro-3-(2-cyclopropylphenoxy)-4-pyridazinol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Chloro-3-(2-cyclopropylphenoxy)-4-pyridazinol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)-1H-pyridazin-4-one: Similar structure with an additional methyl group on the phenoxy ring.
6-Chloro-3-phenylchromen-2-one: Different core structure but shares the chloro-substituted aromatic ring.
Uniqueness
6-Chloro-3-(2-cyclopropylphenoxy)-4-pyridazinol is unique due to its specific combination of a chloro-substituted pyridazinone ring and a cyclopropylphenoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
499223-32-4 |
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Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
6-chloro-3-(2-cyclopropylphenoxy)-1H-pyridazin-4-one |
InChI |
InChI=1S/C13H11ClN2O2/c14-12-7-10(17)13(16-15-12)18-11-4-2-1-3-9(11)8-5-6-8/h1-4,7-8H,5-6H2,(H,15,17) |
InChI Key |
AIRLWQYEZCTFPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CC=C2OC3=NNC(=CC3=O)Cl |
Origin of Product |
United States |
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